Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-

Catalog No.
S13379256
CAS No.
55861-83-1
M.F
C9H15N3O2
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-met...

CAS Number

55861-83-1

Product Name

Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13)

InChI Key

PQVQZRLAASYPHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N(C)C(=O)N

Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is a synthetic compound with the chemical formula C9H15N3O2C_9H_{15}N_3O_2 and a molecular weight of approximately 197.23 g/mol. This compound features a unique structure characterized by the presence of a tert-butyl group attached to an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound is known for its potential biological activities, particularly in the field of medicinal chemistry where it may exhibit therapeutic properties.

, including:

  • Oxidation: The isoxazole ring can be oxidized under specific conditions, potentially altering its reactivity and biological activity.
  • Reduction: Reduction reactions can modify functional groups attached to the isoxazole ring, impacting its pharmacological properties.
  • Substitution: The tert-butyl group and other substituents on the molecule can be replaced with different functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically require controlled temperatures and specific solvents to achieve desired transformations.

Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- has shown promising biological activity, particularly as an inhibitor of the FLT3 receptor tyrosine kinase. By inhibiting FLT3 phosphorylation, the compound can induce apoptosis in cancer cells, which has been demonstrated in preclinical studies using xenograft models. This mechanism suggests potential applications in cancer therapy, particularly for malignancies characterized by FLT3 mutations.

The synthesis of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- typically involves the following steps:

  • Formation of Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions, often catalyzed by metal catalysts or via metal-free methods to avoid toxicity.
  • Introduction of Urea Moiety: Following the formation of the isoxazole ring, the urea group can be introduced through reaction with appropriate isocyanates.

Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times while maintaining high purity levels.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its activity as a FLT3 inhibitor positions it as a candidate for developing targeted therapies for certain types of leukemia.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their roles in pest control and herbicides.

Interaction studies have indicated that Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- interacts specifically with molecular targets involved in cell signaling pathways associated with cancer progression. Further studies are required to elucidate its full spectrum of interactions and potential side effects.

Similar Compounds

Several compounds share structural similarities with Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-. Here are some notable examples:

  • N-(5-(tert-Butyl)isoxazol-3-yl)-N'-phenylurea: This compound exhibits similar biological activities and may serve as a reference for comparative studies.
  • 5-Amino-3-(tert-butyl)isoxazole: A related compound that can be synthesized under specific conditions and may exhibit different biological properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-Tert-butyl group on isoxazoleFLT3 inhibitor; potential anti-cancer agent
N-(5-(tert-Butyl)isoxazol-3-yl)-N'-phenylureaSimilar isoxazole structureSimilar anti-cancer properties
5-Amino-3-(tert-butyl)isoxazoleAmino group substitution on isoxazolePotentially different pharmacological effects

Uniqueness

Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- stands out due to its specific substitution pattern and its established role as a FLT3 inhibitor. Its unique structural features allow for selective interactions with molecular targets that are crucial in cancer biology, making it a promising candidate for further drug development efforts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.116426730 g/mol

Monoisotopic Mass

197.116426730 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types